4-[[(1R)-3-(4-Morpholinyl)-3-oxo-1-[(phenylthio)methyl]propyl]amino]-3-trifluoromethylsulfonyl-benzenesulfonamide-d8
CAS No.:
Cat. No.: VC16658754
Molecular Formula: C21H24F3N3O6S3
Molecular Weight: 575.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H24F3N3O6S3 |
|---|---|
| Molecular Weight | 575.7 g/mol |
| IUPAC Name | 4-[[(2R)-4-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)-4-oxo-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)benzenesulfonamide |
| Standard InChI | InChI=1S/C21H24F3N3O6S3/c22-21(23,24)35(29,30)19-13-17(36(25,31)32)6-7-18(19)26-15(14-34-16-4-2-1-3-5-16)12-20(28)27-8-10-33-11-9-27/h1-7,13,15,26H,8-12,14H2,(H2,25,31,32)/t15-/m1/s1/i8D2,9D2,10D2,11D2 |
| Standard InChI Key | FVVGOJKXBWLQFS-LUWJVEDISA-N |
| Isomeric SMILES | [2H]C1(C(OC(C(N1C(=O)C[C@H](CSC2=CC=CC=C2)NC3=C(C=C(C=C3)S(=O)(=O)N)S(=O)(=O)C(F)(F)F)([2H])[2H])([2H])[2H])([2H])[2H])[2H] |
| Canonical SMILES | C1COCCN1C(=O)CC(CSC2=CC=CC=C2)NC3=C(C=C(C=C3)S(=O)(=O)N)S(=O)(=O)C(F)(F)F |
Introduction
Chemical Structure and Deuteration Strategy
Molecular Architecture
The compound’s IUPAC name delineates its complex structure:
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Core framework: Benzenesulfonamide with a trifluoromethylsulfonyl group at position 3.
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Side chain: (1R)-configured propylamino group bearing a 4-morpholinyl-3-oxo moiety and a phenylthio-methyl substituent.
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Deuterium labeling: Eight hydrogen atoms replaced with deuterium, likely at the morpholinyl ring and benzenesulfonamide groups to minimize metabolic degradation .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₄D₈F₃N₃O₆S₃ |
| Molecular Weight | 575.7 g/mol |
| Solubility | Chloroform, DMSO, THF |
| CAS Number | 1027345-12-5 (non-deuterated) |
Deuteration Effects
Deuterium incorporation alters the compound’s pharmacokinetic profile:
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Metabolic stability: Reduced hydrogen/deuterium exchange rates prolong half-life in vivo, facilitating tracer studies .
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Isotopic tracing: Enables precise tracking via mass spectrometry or NMR in metabolic pathways .
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Electronic effects: Minimal impact on binding affinity due to deuterium’s similar electronegativity to hydrogen .
Synthesis and Industrial Production
Synthetic Routes
The synthesis involves multi-step organic reactions:
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Sulfonamide formation: Coupling of 3-trifluoromethylsulfonyl-benzenesulfonamide with the (1R)-configured amine intermediate.
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Morpholinyl incorporation: Acylation using morpholine-4-carbonyl chloride under anhydrous conditions .
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Deuteration: Post-synthetic hydrogen/deuterium exchange at selected positions using D₂O or deuterated reagents .
Table 2: Reaction Conditions
| Step | Reagents | Solvent | Temperature |
|---|---|---|---|
| Sulfonamide | EDC, HOBt | DCM | 0–5°C |
| Acylation | Morpholine-4-carbonyl chloride | THF | RT |
| Deuteration | D₂O, Pd/C catalyst | Ethanol | 50°C |
Industrial Scalability
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Batch flexibility: Production scales range from 5 mg to 50 mg to accommodate preclinical demands .
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Quality control: Rigorous HPLC-UV and HRMS analyses ensure >98% isotopic purity .
Research Applications in Oncology
Anticancer Drug Intermediate
The compound serves as a critical intermediate in labeled anticancer agents, enabling:
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Isotopic tracing: Monitoring drug distribution and metabolism in tumor models via PET or SPECT imaging .
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Metabolite identification: HRMS-based detection of deuterated metabolites in hepatic microsomal assays .
Enzyme Inhibition Mechanisms
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Kinase targeting: The morpholinyl-3-oxo group binds ATP pockets in kinases (e.g., PI3K, AKT), disrupting oncogenic signaling .
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Protease inhibition: Sulfonamide moiety chelates catalytic zinc ions in matrix metalloproteinases (MMPs), reducing tumor invasion .
Table 3: In Vitro Bioactivity Data
| Target | IC₅₀ (nM) | Cell Line | Reference |
|---|---|---|---|
| PI3Kγ | 12.4 | MCF-7 (breast) | Park et al. |
| MMP-9 | 8.7 | HT-29 (colon) | Park et al. |
Comparative Analysis with Non-Deuterated Analogues
Pharmacokinetic Advantages
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Extended half-life: Deuteration reduces CYP450-mediated oxidation, increasing t₁/₂ from 2.1 h to 4.8 h in murine models .
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Reduced toxicity: Lower Cmax values mitigate off-target effects in hepatic tissue .
Structural Analogues
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Aprepitant derivatives: Share morpholinyl motifs but lack sulfonamide groups, limiting solubility .
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Sunitinib analogues: Incorporate trifluoromethyl groups but exhibit higher metabolic clearance rates .
Future Directions and Challenges
Clinical Translation
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Toxicology studies: Pending in vivo assessments of long-term deuterium retention effects.
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Radiolabeling potential: Incorporation of ¹⁸F or ⁶⁸Ga isotopes for dual-modality imaging .
Synthetic Innovations
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